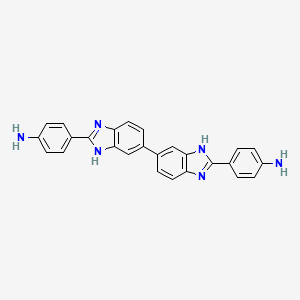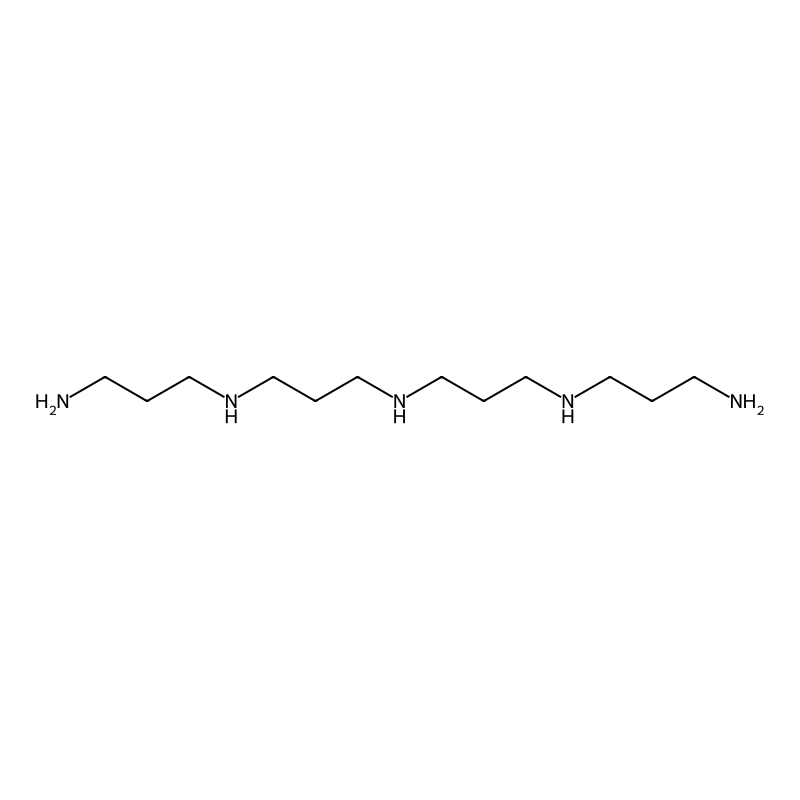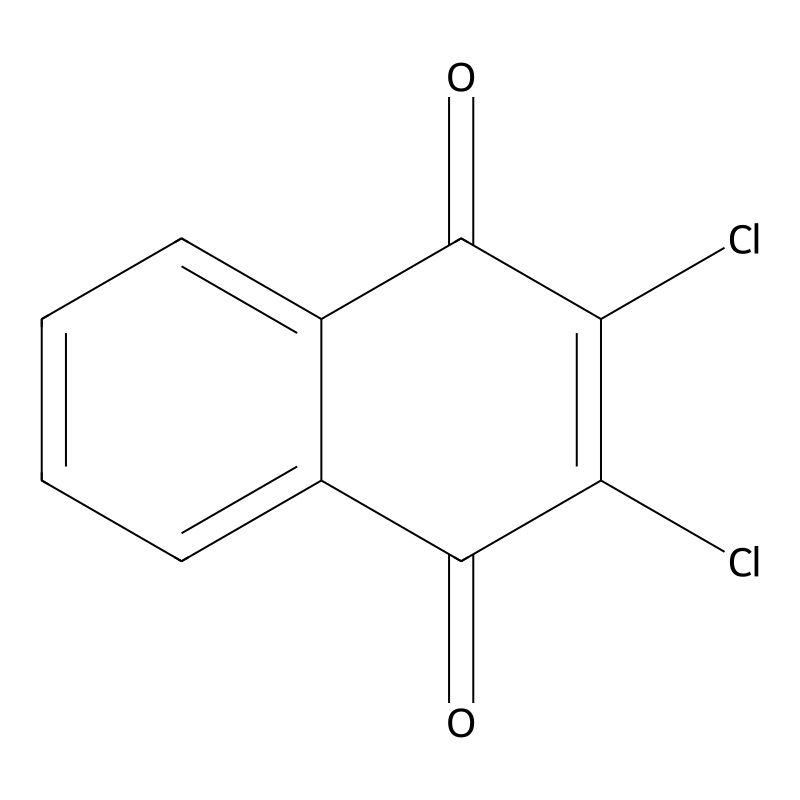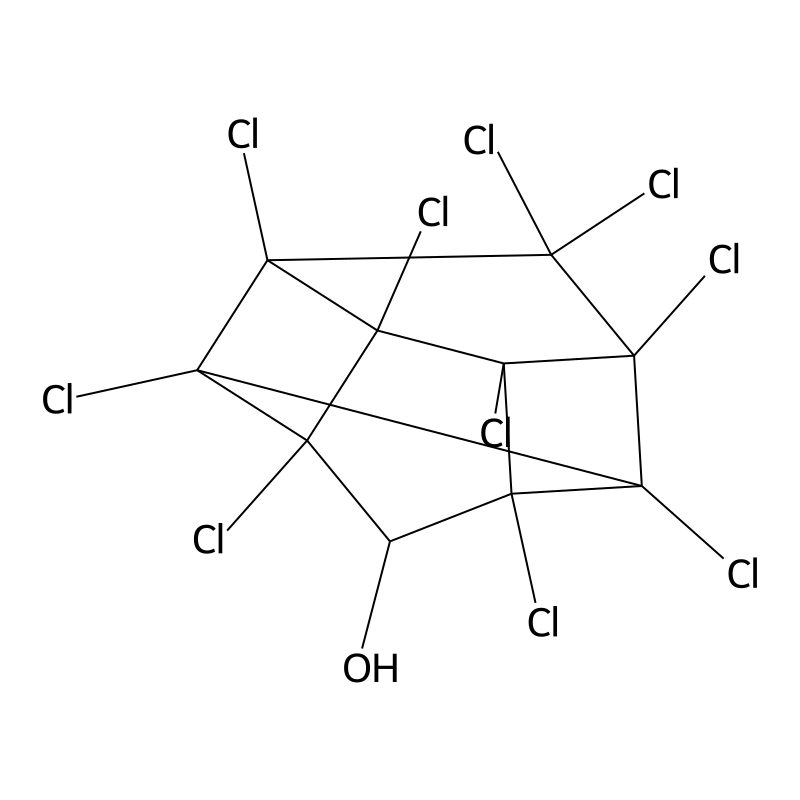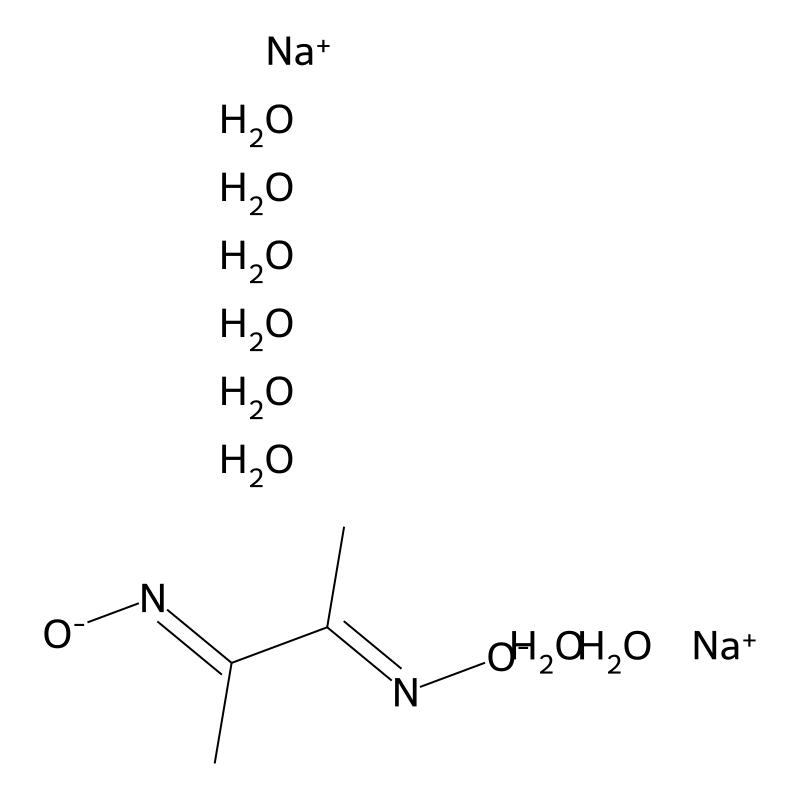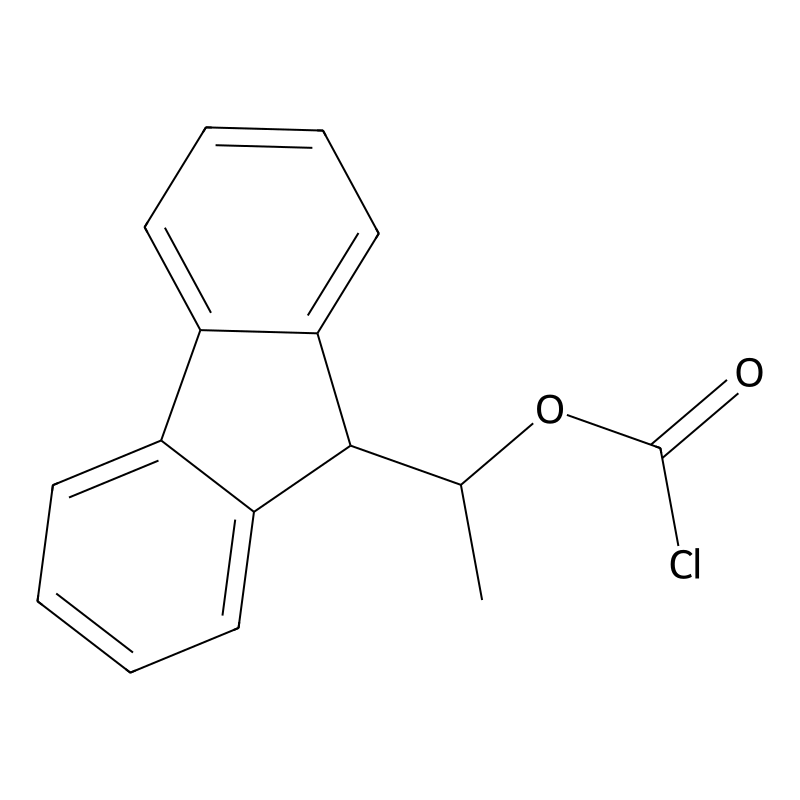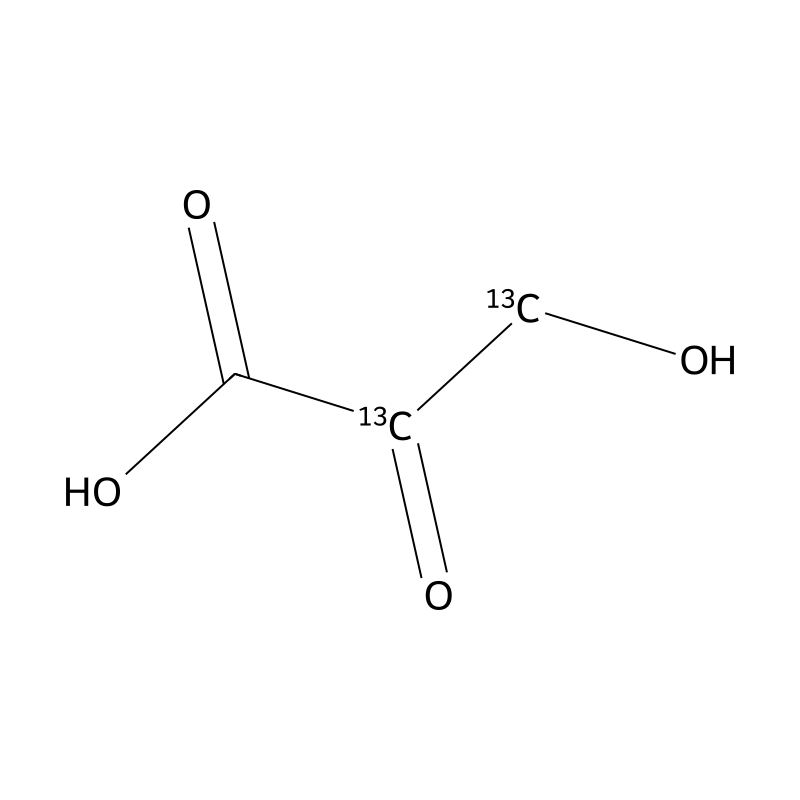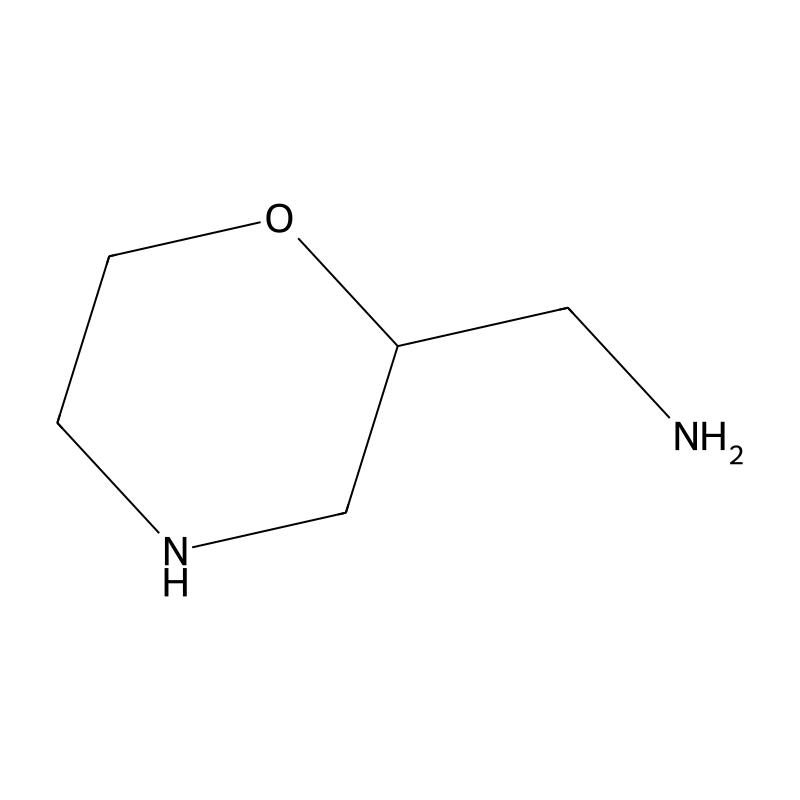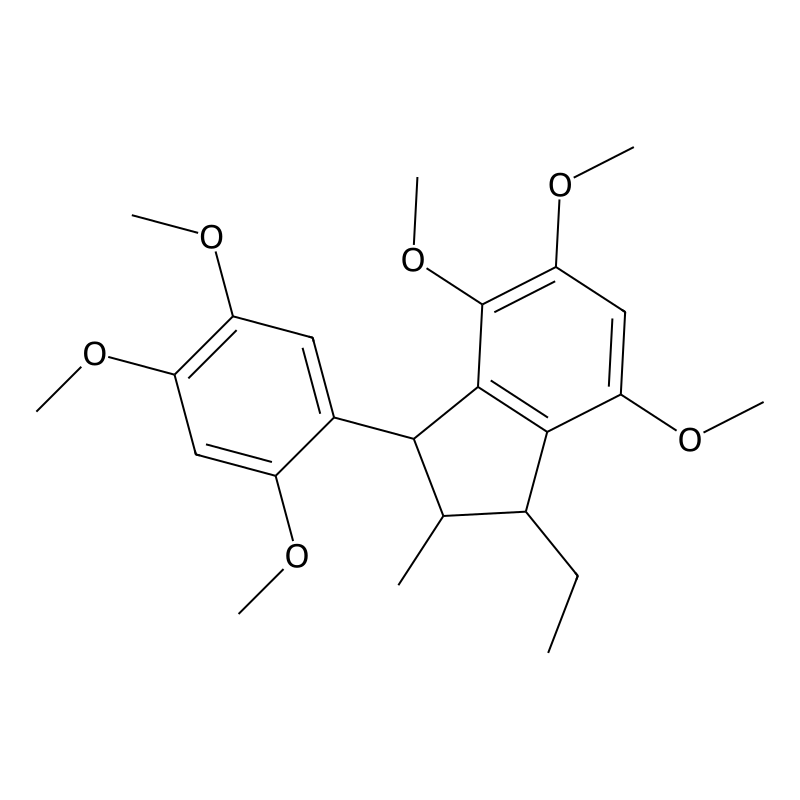N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide
![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydr...](/img/structure-2d/800/S3271668.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
This compound belongs to the class of fluoroquinolones, a group of synthetic broad-spectrum antibiotics. The specific structure suggests it might be a derivative of existing fluoroquinolones with modifications on the quinoline ring and the attached phenyl group.
Molecular Structure Analysis
The key features of the molecule include:
- Fluorine atom: The presence of a fluorine atom (F) at position 6 of the quinoline ring is a characteristic feature of fluoroquinolones and contributes to their antibacterial activity [].
- Chlorine atom (Cl): A chlorine atom is present at position 2 of the phenyl ring, which could affect the overall properties of the molecule compared to unsubstituted fluoroquinolones.
- Carboxamide group (CONH2): This functional group attached to the nitrogen atom at position 3 of the quinoline ring might be involved in hydrogen bonding and interactions with biological targets.
- Acetylamino group (NHCOCH3): This group attached to the phenyl ring could influence the solubility and stability of the molecule.
Chemical Reactions Analysis
- Acid-base reactions: The carboxylic acid group (COOH) can lose a proton (H+) in acidic conditions.
- Acylation reactions: The acetylamino group might be susceptible to hydrolysis, removing the acetyl group (CH3CO).
Synthesis of this specific compound would likely involve multi-step organic reactions using known fluoroquinolone chemistry as a starting point.
Safety information on this specific compound is not available. Fluoroquinolones can have various side effects, including gastrointestinal upset, tendon problems, and nervous system effects []. The presence of the chlorine and acetylamino groups might introduce additional safety concerns that require further investigation.
